molecular formula C9H12N2O2 B1444172 methyl 4,5,6,7-tetrahydro-1H-indazole-4-carboxylate CAS No. 1384706-10-8

methyl 4,5,6,7-tetrahydro-1H-indazole-4-carboxylate

Cat. No.: B1444172
CAS No.: 1384706-10-8
M. Wt: 180.2 g/mol
InChI Key: ZZONFVZCPOFMFW-UHFFFAOYSA-N
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Description

Methyl 4,5,6,7-tetrahydro-1H-indazole-4-carboxylate is a chemical compound belonging to the indazole family Indazoles are heterocyclic compounds containing a benzene ring fused to a pyrazole ring This particular compound is characterized by its tetrahydroindazole core, which is partially saturated, and a carboxylate ester functional group

Biochemical Analysis

Biochemical Properties

Methyl 4,5,6,7-tetrahydro-1H-indazole-4-carboxylate plays a significant role in biochemical reactions due to its ability to interact with enzymes, proteins, and other biomolecules. It has been observed to interact with enzymes such as cyclooxygenase-2 (COX-2), where it acts as an inhibitor, reducing the production of inflammatory mediators like prostaglandin E2 . Additionally, this compound can bind to proteins involved in cell signaling pathways, influencing various cellular processes. The nature of these interactions often involves hydrogen bonding and hydrophobic interactions, which stabilize the compound within the active sites of enzymes and proteins.

Cellular Effects

The effects of this compound on cells are multifaceted. It has been shown to influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, its interaction with COX-2 leads to a decrease in the production of inflammatory cytokines, thereby reducing inflammation . Furthermore, this compound can affect gene expression by acting on transcription factors, leading to changes in the expression of genes involved in cell proliferation and apoptosis. Its impact on cellular metabolism includes alterations in metabolic flux and the levels of key metabolites.

Molecular Mechanism

The molecular mechanism of action of this compound involves several key interactions at the molecular level. It exerts its effects primarily through binding interactions with biomolecules, such as enzymes and receptors. For example, its inhibition of COX-2 is achieved by binding to the enzyme’s active site, preventing the conversion of arachidonic acid to prostaglandins . This binding interaction is facilitated by the compound’s structural features, which allow it to fit snugly within the enzyme’s active site. Additionally, this compound can modulate gene expression by interacting with transcription factors, leading to changes in the transcription of target genes.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound remains stable under standard laboratory conditions, but it can degrade over extended periods, leading to a decrease in its biological activity . Long-term exposure to this compound in in vitro and in vivo studies has revealed sustained effects on cellular processes, including prolonged inhibition of inflammatory pathways and consistent modulation of gene expression.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound exhibits beneficial effects, such as anti-inflammatory and anticancer activities . At higher doses, toxic or adverse effects may be observed, including hepatotoxicity and nephrotoxicity. Threshold effects have been identified, where the compound’s efficacy plateaus beyond a certain dosage, indicating the importance of optimizing dosage levels for therapeutic applications.

Metabolic Pathways

This compound is involved in several metabolic pathways, interacting with enzymes and cofactors that facilitate its metabolism. The compound is primarily metabolized by liver enzymes, including cytochrome P450 enzymes, which catalyze its oxidation and subsequent conjugation reactions . These metabolic processes result in the formation of various metabolites, which can influence metabolic flux and the levels of key metabolites within cells.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. The compound is taken up by cells through passive diffusion and active transport mechanisms, involving transporters such as organic anion-transporting polypeptides (OATPs) . Once inside the cells, it can bind to intracellular proteins, influencing its localization and accumulation within specific cellular compartments.

Subcellular Localization

The subcellular localization of this compound is crucial for its activity and function. The compound is predominantly localized in the cytoplasm, where it interacts with cytoplasmic enzymes and proteins . Additionally, it can be targeted to specific organelles, such as the mitochondria, through post-translational modifications and targeting signals. These localization patterns are essential for the compound’s ability to modulate cellular processes and exert its biological effects.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 4,5,6,7-tetrahydro-1H-indazole-4-carboxylate typically involves the condensation of cyclic β-keto esters with hydrazine derivatives. One common method includes the reaction of isopropyl acetoacetate with aromatic aldehydes in the presence of methylamine in ethanol, yielding cyclic β-keto esters. These intermediates are then treated with hydrazine hydrate under reflux conditions to form the desired indazole compound .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale operations. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields. The process may also involve purification steps such as recrystallization or chromatography to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

Methyl 4,5,6,7-tetrahydro-1H-indazole-4-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the ester group to an alcohol or the indazole ring to a fully saturated system.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the ester group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions to facilitate substitution reactions.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or fully saturated indazole derivatives.

    Substitution: Formation of substituted esters or amides.

Scientific Research Applications

Methyl 4,5,6,7-tetrahydro-1H-indazole-4-carboxylate has several applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

    4,5,6,7-Tetrahydro-1H-indazole-4-carboxylic acid: Similar structure but with a carboxylic acid group instead of an ester.

    Methyl 4,5,6,7-tetrahydro-1H-indazole-3-carboxylate: Similar structure but with the carboxylate group at a different position.

    4,5,6,7-Tetrahydro-1H-indazole: Lacks the carboxylate ester group.

Uniqueness

Methyl 4,5,6,7-tetrahydro-1H-indazole-4-carboxylate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ester group allows for further functionalization, making it a versatile intermediate in synthetic chemistry.

Properties

IUPAC Name

methyl 4,5,6,7-tetrahydro-1H-indazole-4-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12N2O2/c1-13-9(12)6-3-2-4-8-7(6)5-10-11-8/h5-6H,2-4H2,1H3,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZZONFVZCPOFMFW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1CCCC2=C1C=NN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

180.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1384706-10-8
Record name methyl 4,5,6,7-tetrahydro-1H-indazole-4-carboxylate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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